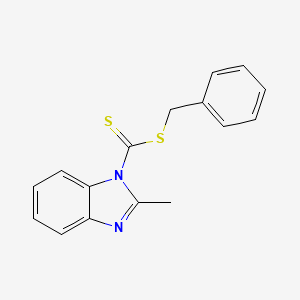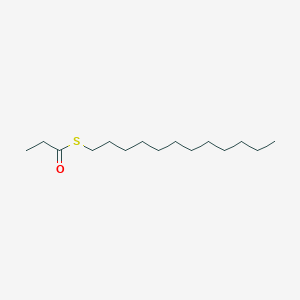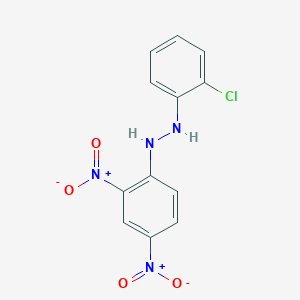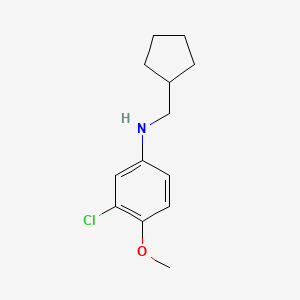
3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a cyclopentylmethyl group, and a methoxy group attached to the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.
Alkylation: Finally, the compound undergoes alkylation with cyclopentylmethyl chloride to introduce the cyclopentylmethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the chloro group can lead to the formation of the corresponding aniline.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The chloro group and the methoxy group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxyaniline: Lacks the cyclopentylmethyl group.
N-(cyclopentylmethyl)-4-methoxyaniline: Lacks the chloro group.
4-Methoxyaniline: Lacks both the chloro and cyclopentylmethyl groups.
Uniqueness
3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline is unique due to the presence of all three functional groups: chloro, cyclopentylmethyl, and methoxy. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
919800-24-1 |
|---|---|
分子式 |
C13H18ClNO |
分子量 |
239.74 g/mol |
IUPAC名 |
3-chloro-N-(cyclopentylmethyl)-4-methoxyaniline |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-7-6-11(8-12(13)14)15-9-10-4-2-3-5-10/h6-8,10,15H,2-5,9H2,1H3 |
InChIキー |
QXHJAOFZAIOFCV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NCC2CCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


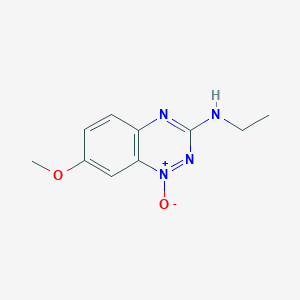
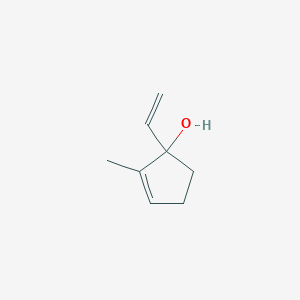
![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-](/img/structure/B12614830.png)
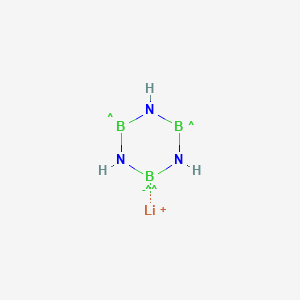
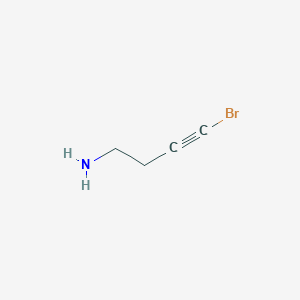
![N-[(4-Aminophenyl)methyl]-N-cyclohexylfuran-2-carboxamide](/img/structure/B12614843.png)
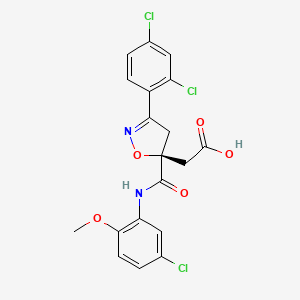
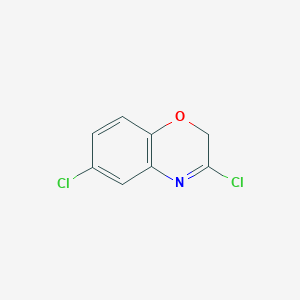
![4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614859.png)
![4-hydroxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B12614873.png)
